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molecular formula C5H2ClN3 B1289307 6-Chloropyrimidine-4-carbonitrile CAS No. 939986-65-9

6-Chloropyrimidine-4-carbonitrile

Cat. No. B1289307
M. Wt: 139.54 g/mol
InChI Key: AJRPBTWNTZPVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06878714B2

Procedure details

6-Hydroxy-pyrimidine-4-carbaldehyde oxime (9.3 g, 67 mmol) was stirred in 37 ml POCl3 under N2 at 40° C. for 30 min, 60° C. for 30 min, and 80° C. for one h. N,N,-Dimethylaniline was added very slowly by syringe, and stirred for one h at 80° C. After cooling to 0° C., the mixture was poured into a separatory funnel containing 300 g of ice. The mixture was carefully swirled, then extracted with 500 ml t-BuOMe. The organic layer was washed with 1 N HCl (4×100 ml), then several times with NaHCO3, then brine. Acidic and basic aqueous layers were separately back-extracted with t-BuOMe, and the organics again washed with 1 N HCl, saturated aqueous NaHCO3, and brine. The combined organic layers were dried with Na2SO4 and concentrated by rotary evaporator. The residue was filtered through a pad of silica gel, applying in CH2Cl2 and eluting with 10:1 hexanes/t-BuOMe. Fractions were carefully concentrated to obtain 6-chloro-pyrimidine-4-carbonitrile as a (volatile) pale yellow, semi-crystalline solid.
Name
6-Hydroxy-pyrimidine-4-carbaldehyde oxime
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[CH:6][N:5]=[C:4]([CH:8]=[N:9]O)[CH:3]=1.CN(C)C1C=CC=CC=1.O=P(Cl)(Cl)[Cl:22]>>[Cl:22][C:2]1[N:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=1

Inputs

Step One
Name
6-Hydroxy-pyrimidine-4-carbaldehyde oxime
Quantity
9.3 g
Type
reactant
Smiles
OC1=CC(=NC=N1)C=NO
Name
Quantity
37 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Three
Name
ice
Quantity
300 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for one h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
ADDITION
Type
ADDITION
Details
the mixture was poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml t-BuOMe
WASH
Type
WASH
Details
The organic layer was washed with 1 N HCl (4×100 ml)
EXTRACTION
Type
EXTRACTION
Details
Acidic and basic aqueous layers were separately back-extracted with t-BuOMe
WASH
Type
WASH
Details
the organics again washed with 1 N HCl, saturated aqueous NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a pad of silica gel
WASH
Type
WASH
Details
eluting with 10:1 hexanes/t-BuOMe
CONCENTRATION
Type
CONCENTRATION
Details
Fractions were carefully concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=NC=N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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